molecular formula C13H16O3 B13999868 2-(2-Methoxyphenoxy)cyclohexanone CAS No. 62159-56-2

2-(2-Methoxyphenoxy)cyclohexanone

Cat. No.: B13999868
CAS No.: 62159-56-2
M. Wt: 220.26 g/mol
InChI Key: NLVNHTJOSPBAHC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)cyclohexanone is a cyclohexanone derivative substituted with a 2-methoxyphenoxy group at the 2-position of the cyclohexanone ring. The methoxyphenoxy substituent introduces electronic and steric effects that influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

62159-56-2

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(2-methoxyphenoxy)cyclohexan-1-one

InChI

InChI=1S/C13H16O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-9,11H,2-3,6-7H2,1H3

InChI Key

NLVNHTJOSPBAHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2CCCCC2=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(2-Methoxyphenoxy)cyclohexanone

The preparation of 2-(2-Methoxyphenoxy)cyclohexanone generally involves two main synthetic strategies:

  • Method A: Nucleophilic substitution on 2-chlorocyclohexanone with methoxyphenol derivatives
  • Method B: Stepwise synthesis via epoxide intermediates from 2-methoxyphenol

Method A: Nucleophilic Substitution of 2-Chlorocyclohexanone

This method is based on the substitution of the chlorine atom in 2-chlorocyclohexanone with a methoxyphenoxy nucleophile. The key precursor, 2-chlorocyclohexanone, is prepared by chlorination of cyclohexanone. The substitution reaction is typically carried out in an excess of methanol or other monohydric alkyl alcohols under elevated temperature and pressure in a sealed corrosion-resistant reactor (glass-lined or stainless steel).

Reaction Conditions and Procedure
  • Starting materials: 2-chlorocyclohexanone and methanol (or 2-methoxyphenol as nucleophile)
  • Temperature: 110°C to 220°C (preferably 125°C to 200°C)
  • Pressure: Atmospheric to slightly elevated (increase of 9 psi doubles reaction rate)
  • Time: 5 minutes to 6 hours depending on temperature and scale
  • Solvent: Excess methanol or other alcohols (1 to 20+ molar equivalents per mole of chloroketone)
  • Catalysts and additives: Calcium carbonate or triethylamine may be used to neutralize HCl formed and improve yields
Typical Procedure Example
  • Dissolve 2-chlorocyclohexanone in excess methanol.
  • Heat in a sealed vessel at 125°C for approximately 4 hours.
  • Cool and remove methanol by distillation under reduced pressure.
  • Extract residue with methylene chloride and wash with aqueous sodium hydroxide to remove acidic impurities.
  • Distill the product to obtain 2-methoxycyclohexanone with yields typically between 80% and 95%.
Reaction Scheme

$$
\text{2-chlorocyclohexanone} + \text{2-methoxyphenol} \xrightarrow[\text{sealed vessel}]{125-160^\circ C} \text{2-(2-methoxyphenoxy)cyclohexanone} + \text{HCl}
$$

Yields and Purity
  • Yields reported range from 80% to 95%.
  • Side products include alkyl chlorides and dialkyl ethers which are separated by distillation or extraction.
  • Use of bases such as calcium carbonate or triethylamine improves yields by scavenging HCl.

Method B: Epoxide Intermediate Route via 1-(2-Methoxyphenoxy)-2,3-epoxypropane

An alternative synthetic route involves the reaction of 2-methoxyphenol with epichlorohydrin in the presence of a base to form 1-(2-methoxyphenoxy)-2,3-epoxypropane, which can then be further transformed into the cyclohexanone derivative.

Reaction Conditions and Procedure
  • Starting materials: 2-methoxyphenol, epichlorohydrin, base (organic or inorganic)
  • Base addition: Added in portions to limit impurities and improve yield
  • Temperature: Typically below 150°C; often room temperature to 80°C
  • Purification: Chromatography and crystallization steps to remove impurities such as dimers and chlorinated byproducts
Reaction Scheme

$$
\text{2-methoxyphenol} + \text{epichlorohydrin} \xrightarrow[\text{base}]{\text{portion-wise}} 1-(2-\text{methoxyphenoxy})-2,3-\text{epoxypropane}
$$

This intermediate can be further processed to yield the desired cyclohexanone derivative through ring-opening and cyclization reactions, although detailed steps for this transformation are less commonly reported in the literature.

Catalytic Dehydrogenation (Optional Step)

In some processes, alkoxycyclohexanones such as 2-methoxycyclohexanone are subjected to catalytic dehydrogenation using palladium on carbon under reflux to yield alkoxyphenols. While this step is more relevant to producing phenolic derivatives, it is important in the context of preparing related compounds.

Data Table Summarizing Preparation Conditions and Yields

Method Starting Material(s) Conditions Reaction Time Yield (%) Notes
A 2-chlorocyclohexanone + methanol 125–160°C, sealed vessel, excess methanol 15 min – 4 hrs 80–95 Use of CaCO3 or triethylamine improves yield
A 2-chlorocyclohexanone + ethyl alcohol 190°C, sealed reactor 0.5 hr 97 High yield for 2-ethoxycyclohexanone
B 2-methoxyphenol + epichlorohydrin + base <150°C, base added in portions Variable Not specified Minimizes dimer impurities, requires chromatography
Optional 2-methoxycyclohexanone + Pd/C catalyst Reflux in cyclohexylacetate, 5 psi H2 pressure 2.5–6 hrs High Catalytic dehydrogenation step

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenoxy)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Methoxyphenoxy)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenoxy)cyclohexanone involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. For instance, it may inhibit or activate enzymes, bind to receptors, or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

2-[(2-Methoxyphenyl)methyl]cyclohexanone (CAS 2702-76-3)
  • Structure: Features a 2-methoxybenzyl group at the cyclohexanone 2-position.
  • Molecular Formula : C₁₄H₁₈O₂; Molecular Weight : 218.29 g/mol.
  • Key Properties :
    • Polar Surface Area (PSA) : 26.3 Ų .
    • logP (Calculated) : 2.86, indicating moderate lipophilicity.
2-(3-Methoxyphenyl)cyclohexanone
  • Structure : Methoxy group at the meta position on the phenyl ring.
  • Molecular Formula : C₁₃H₁₆O₂; InChI Key : KACQSVYTBQDRGP .
  • Key Properties :
    • Meta substitution minimizes steric hindrance, enhancing reactivity in electrophilic substitutions compared to ortho-substituted analogs.
  • Comparison : The meta-methoxy group may improve solubility in organic solvents compared to the ortho-substituted target compound.
Methoxetamine (MXE)
  • Structure: 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone.
  • Key Properties :
    • Pharmacologically active as an NMDA receptor antagonist, with similarities to ketamine .
  • Comparison: The ethylamino group in MXE introduces hydrogen-bonding capacity, altering receptor binding compared to the non-nitrogenous phenoxy group in the target compound.
Catalytic Hydrogenation
  • Cyclohexanone derivatives are often synthesized via phenol hydrogenation. Pd-based catalysts (e.g., Pd@mpg-C₃N₄) enable selective hydrogenation under mild conditions, achieving >99% selectivity for cyclohexanone .
  • Relevance: The methoxyphenoxy group in the target compound may influence hydrogenation efficiency due to steric effects.
Enzymatic Oxidation
  • Cyclohexanone monooxygenase (CHMO) catalyzes Baeyer-Villiger oxidation, forming lactones. The enzyme interacts with the cyclohexanone ring, and substituents like methoxyphenoxy may alter binding kinetics .
Adrenoceptor Binding
  • Compounds with 2-(2-methoxyphenoxy)ethylamino groups (e.g., propanol derivatives) exhibit α₁/β₁-adrenoceptor affinity .
  • Comparison: The target compound lacks an amino group, likely reducing direct receptor interactions but may serve as a precursor for bioactive derivatives.

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Formula Molecular Weight logP PSA (Ų) Key Substituent
2-(2-Methoxyphenoxy)cyclohexanone C₁₃H₁₆O₃ 220.27 ~2.5 ~35.5 2-Methoxyphenoxy
2-[(2-Methoxyphenyl)methyl]cyclohexanone C₁₄H₁₈O₂ 218.29 2.86 26.3 2-Methoxybenzyl
2-(3-Methoxyphenyl)cyclohexanone C₁₃H₁₆O₂ 204.27 ~2.3 ~26.3 3-Methoxyphenyl
Methoxetamine (MXE) C₁₄H₁₉NO₂ 233.31 2.12 49.8 3-Methoxyphenyl + Ethylamino

Research Findings and Implications

  • Synthetic Challenges : Ortho-substituted methoxy groups may hinder catalytic hydrogenation or enzymatic oxidation due to steric effects .
  • Pharmacological Potential: While lacking direct receptor affinity, the target compound’s phenoxy group could be modified to introduce bioactivity, as seen in MXE derivatives .
  • Safety : Structural analogs suggest the need for rigorous toxicity profiling, particularly for dermal and ocular exposure .

Biological Activity

2-(2-Methoxyphenoxy)cyclohexanone is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 2-(2-Methoxyphenoxy)cyclohexanone comprises a cyclohexanone core substituted with a methoxyphenoxy group. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

  • Anticancer Activity : Preliminary studies indicate that compounds similar to 2-(2-Methoxyphenoxy)cyclohexanone exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, related compounds have been shown to disrupt mitochondrial function, leading to caspase activation and subsequent cell death in colorectal cancer cells (HT-29) at low concentrations .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research has highlighted the potential of similar compounds to inhibit myeloperoxidase (MPO), an enzyme implicated in inflammatory processes . This inhibition could provide therapeutic avenues for treating conditions characterized by excessive inflammation.
  • Neuropharmacological Effects : Studies on analogs suggest that modifications in the phenoxy group can enhance receptor affinity for dopaminergic and serotoninergic systems, indicating potential applications in treating psychiatric disorders such as schizophrenia .

Interaction Studies

Interaction studies have focused on how 2-(2-Methoxyphenoxy)cyclohexanone behaves in biological systems. These studies often involve evaluating the compound's effects on cellular pathways and its ability to modulate receptor activity. The results indicate a multifaceted interaction profile that could be leveraged for therapeutic purposes.

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in HT-29 cells through mitochondrial dysfunction
Enzyme InhibitionInhibition of MPO linked to reduced inflammatory responses
NeuropharmacologicalEnhanced receptor affinity for D2-like and 5-HT1A receptors

Experimental Evidence

In a study investigating the anticancer properties, researchers treated HT-29 cells with varying concentrations of related compounds, observing significant apoptosis at concentrations as low as 2 nM. The mechanism was traced back to mitochondrial dysfunction, confirmed through fluorescence-based assays .

In another case, the inhibitory effects on MPO were assessed using lipopolysaccharide-stimulated human blood samples, demonstrating a robust reduction in MPO activity with specific derivatives of the compound .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methoxyphenoxy)cyclohexanone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, substituting a halogenated cyclohexanone derivative with 2-methoxyphenolate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can introduce the methoxyphenoxy group. Reaction time, solvent polarity, and temperature critically impact yield due to competing side reactions (e.g., over-oxidation or ring-opening). Optimization via fractional factorial design is recommended to balance steric hindrance from the cyclohexanone ring and electronic effects of the methoxy group .

Q. How can ¹H NMR spectroscopy be optimized to resolve overlapping signals in 2-(2-Methoxyphenoxy)cyclohexanone?

  • Methodological Answer : Overlapping proton signals (e.g., cyclohexanone ring protons and aromatic protons) can be resolved using high-field NMR (≥400 MHz) with COSY or NOESY experiments. Deuterated DMSO or CDCl₃ enhances signal splitting due to solvent-induced anisotropy. Integration of the methoxy singlet (~δ 3.8–3.9 ppm) provides a reference for quantifying substituent effects .

Q. What stability challenges arise during storage of 2-(2-Methoxyphenoxy)cyclohexanone, and how are they mitigated?

  • Methodological Answer : The compound is prone to oxidation at the cyclohexanone carbonyl group and hydrolytic cleavage of the ether linkage. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes photodegradation. Stabilizers like BHT (0.1% w/w) or molecular sieves (3Å) can suppress radical-mediated oxidation and moisture ingress, respectively .

Q. Which analytical techniques are most reliable for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm is standard. Confirmatory methods include GC-MS for volatile impurities and elemental analysis (C, H, O) to validate stoichiometry. Discrepancies in purity data should be cross-checked using DSC to detect polymorphic contaminants .

Q. How does the electron-donating methoxy group influence the reactivity of the cyclohexanone ring?

  • Methodological Answer : The methoxy group activates the aromatic ring toward electrophilic substitution but deactivates the cyclohexanone carbonyl via resonance. This dual effect necessitates careful selection of catalysts (e.g., Lewis acids like AlCl₃) for regioselective functionalization. Computational DFT studies (B3LYP/6-31G**) can predict reactive sites for further derivatization .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of chiral derivatives of 2-(2-Methoxyphenoxy)cyclohexanone?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak IA or IB columns) with hexane/isopropanol mobile phases achieves baseline separation. Alternatively, diastereomeric salt formation using (R)- or (S)-mandelic acid can resolve enantiomers, followed by recrystallization. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica) is also viable for secondary alcohols .

Q. How can computational modeling predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify potential enzyme interactions (e.g., cytochrome P450 isoforms). QSAR models trained on cyclohexanone derivatives predict phase I/II metabolism sites. In vitro microsomal assays validate computational predictions, with LC-MS/MS quantifying metabolites .

Q. What contradictions exist in reported catalytic efficiencies for hydrogenation of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from varying catalyst supports (e.g., Pd/C vs. Raney Ni) and solvent systems (protic vs. aprotic). Controlled studies using standardized catalysts (5% Pd/C, H₂ at 50 psi) in THF/water (9:1) at 25°C reduce variability. In situ FTIR monitors reaction progress to avoid over-hydrogenation .

Q. How do steric effects from the methoxyphenoxy group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer : The bulky substituent directs coupling (e.g., Suzuki-Miyaura) to the para position on the aromatic ring. Steric maps (calculated using MolSoft) guide ligand selection (e.g., SPhos vs. XPhos). Kinetic studies under microwave irradiation (100°C, 30 min) enhance yields while minimizing steric hindrance .

Q. What experimental designs are optimal for studying the environmental fate of 2-(2-Methoxyphenoxy)cyclohexanone in aqueous systems?

  • Methodological Answer :
    Use OECD 301F respirometry to assess biodegradability under aerobic conditions. LC-TOF/MS identifies degradation products, while QSAR models (EPI Suite) estimate eco-toxicity. Photolysis studies with simulated sunlight (λ > 290 nm) quantify half-lives, with ROS scavengers (e.g., NaN₃) differentiating radical-mediated pathways .

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